ethyl 4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzoate
Overview
Description
“Ethyl 4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzoate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .
Synthesis Analysis
The synthesis of such compounds often involves the use of 5-amino-pyrazoles as building blocks . These are used to construct diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. Pyrazoles, such as the 1,5-dimethyl-1H-pyrazol-3-yl group in this compound, are known to be key components in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, given the presence of multiple reactive groups. For instance, 5-amino-pyrazoles can undergo a variety of reactions to form poly-substituted heterocyclic compounds and fused heterocyclic compounds .Safety and Hazards
While specific safety and hazard information for this compound is not available, it should be handled as an organic compound with appropriate safety precautions. This includes wearing protective gloves and eyewear, avoiding prolonged or frequent contact, and storing in a sealed container away from oxidizing agents and strong acids or bases .
Properties
IUPAC Name |
ethyl 4-[(1,5-dimethylpyrazol-3-yl)methylcarbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-4-22-15(21)12-5-7-13(8-6-12)18-16(23)17-10-14-9-11(2)20(3)19-14/h5-9H,4,10H2,1-3H3,(H2,17,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMMKVIAMOYROO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=NN(C(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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